![molecular formula C5H7IN2 B2609104 1H-Imidazole, 2-ethyl-5-iodo- CAS No. 870704-55-5](/img/structure/B2609104.png)
1H-Imidazole, 2-ethyl-5-iodo-
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Overview
Description
“1H-Imidazole, 2-ethyl-5-iodo-” is a compound with the formula C5H8N2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of “1H-Imidazole, 2-ethyl-5-iodo-” consists of a five-membered ring with two non-adjacent nitrogen atoms. The compound is highly polar, as evidenced by its electric dipole moment .Chemical Reactions Analysis
Imidazoles are key components to functional molecules and are utilized in a diverse range of applications. The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Imidazole derivatives, such as 2-ethyl-5-iodo-1H-imidazole, have shown significant antibacterial and antimicrobial activities . They have been used in the development of new drugs to combat infectious diseases .
Anti-inflammatory Applications
Imidazole compounds have been found to possess anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation .
Antitumor Applications
Imidazole derivatives have shown potential in the field of oncology. They have demonstrated antitumor activities, making them candidates for cancer treatment research .
Antidiabetic Applications
Imidazole compounds have also been associated with antidiabetic activities . They could potentially be used in the management of diabetes .
Antiviral Applications
Imidazole derivatives have shown antiviral properties . They could potentially be used in the development of antiviral drugs .
Antioxidant Applications
Imidazole compounds have demonstrated antioxidant activities . They could potentially be used in the development of antioxidant supplements or drugs .
Antifungal Applications
Imidazole derivatives have shown antifungal properties . They could potentially be used in the treatment of fungal infections .
Ulcerogenic Applications
Imidazole compounds have been associated with ulcerogenic activities . They could potentially be used in the treatment of ulcers .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-5-iodo-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFQZAFFDQZUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole, 2-ethyl-5-iodo- | |
CAS RN |
870704-55-5 |
Source
|
Record name | 2-ethyl-5-iodo-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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